molecular formula C17H18N2O3 B14139088 N,N-Dimethyl-N'-[4-(2-oxo-2-phenylethoxy)phenyl]urea CAS No. 88971-87-3

N,N-Dimethyl-N'-[4-(2-oxo-2-phenylethoxy)phenyl]urea

Cat. No.: B14139088
CAS No.: 88971-87-3
M. Wt: 298.34 g/mol
InChI Key: HAXORDZUOCIYBX-UHFFFAOYSA-N
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Description

N,N-Dimethyl-N’-[4-(2-oxo-2-phenylethoxy)phenyl]urea is a chemical compound known for its unique structure and properties It is characterized by the presence of a urea group substituted with dimethyl and phenylethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-N’-[4-(2-oxo-2-phenylethoxy)phenyl]urea typically involves the reaction of N,N-dimethylurea with 4-(2-oxo-2-phenylethoxy)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of N,N-Dimethyl-N’-[4-(2-oxo-2-phenylethoxy)phenyl]urea may involve large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and efficiency. Key steps include the precise measurement of reactants, controlled addition of catalysts, and continuous monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-N’-[4-(2-oxo-2-phenylethoxy)phenyl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The phenylethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted urea compounds.

Scientific Research Applications

N,N-Dimethyl-N’-[4-(2-oxo-2-phenylethoxy)phenyl]urea has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.

    Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-N’-[4-(2-oxo-2-phenylethoxy)phenyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylurea: A simpler analog with only dimethyl substitution.

    N,N’-Dimethyl-N-phenylurea: Similar structure but lacks the phenylethoxy group.

    N,N-Dimethyl-N’-[4-(2-hydroxy-2-phenylethoxy)phenyl]urea: Similar but with a hydroxy group instead of an oxo group.

Uniqueness

N,N-Dimethyl-N’-[4-(2-oxo-2-phenylethoxy)phenyl]urea is unique due to the presence of both dimethyl and phenylethoxy groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

88971-87-3

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

1,1-dimethyl-3-(4-phenacyloxyphenyl)urea

InChI

InChI=1S/C17H18N2O3/c1-19(2)17(21)18-14-8-10-15(11-9-14)22-12-16(20)13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,18,21)

InChI Key

HAXORDZUOCIYBX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)NC1=CC=C(C=C1)OCC(=O)C2=CC=CC=C2

Origin of Product

United States

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